molecular formula C20H18N2O4S B4872713 Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate

Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate

Cat. No.: B4872713
M. Wt: 382.4 g/mol
InChI Key: XXUGTQVNUFNPQT-UHFFFAOYSA-N
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Description

Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate is a complex organic compound that features a benzofuran ring, a benzoate ester, and a carbamothioyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate typically involves multiple steps, starting with the preparation of the benzofuran ring. One common method involves the cyclization of 2-hydroxyacetophenone with a suitable aldehyde under acidic conditions to form the benzofuran core. This intermediate is then subjected to further reactions to introduce the carbonyl and carbamothioyl groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process. Reaction conditions are carefully controlled to minimize side reactions and ensure the desired product is obtained.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.

Scientific Research Applications

Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

    Biology: In biological research, the compound can be used to study enzyme interactions and protein binding due to its specific functional groups.

    Medicine: The compound’s potential pharmacological properties make it a candidate for drug development. It may exhibit activity against various biological targets, making it useful in the search for new therapeutic agents.

    Industry: In industrial applications, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate involves its interaction with specific molecular targets. The benzofuran ring and carbamothioyl group can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific biological context and the compound’s binding affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

  • Butyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
  • Methyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate
  • Ethyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate

Uniqueness

Propyl 4-{[(1-benzofuran-2-ylcarbonyl)carbamothioyl]amino}benzoate is unique due to its specific propyl ester group, which can influence its solubility, reactivity, and biological activity. Compared to its analogs with different alkyl groups, the propyl derivative may exhibit distinct properties that make it more suitable for certain applications.

Properties

IUPAC Name

propyl 4-(1-benzofuran-2-carbonylcarbamothioylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4S/c1-2-11-25-19(24)13-7-9-15(10-8-13)21-20(27)22-18(23)17-12-14-5-3-4-6-16(14)26-17/h3-10,12H,2,11H2,1H3,(H2,21,22,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXUGTQVNUFNPQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=S)NC(=O)C2=CC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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